
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Descripción general
Descripción
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene (1,5-DDFMFB) is an organic compound belonging to the class of compounds known as fluorobenzenes. It is a colorless, volatile liquid with a sweet odor. 1,5-DDFMFB has a variety of applications in scientific research and has been studied for its potential applications in drug development, biochemistry, and other areas.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential applications in drug development, biochemistry, and other areas. In drug development, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of AChE can be used to treat diseases such as Alzheimer’s and Parkinson’s. In biochemistry, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is not fully understood. However, it is believed that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene binds to the active site of the enzyme and inhibits its activity. This is thought to be due to the presence of two fluorine atoms in the molecule, which act as electron-withdrawing groups and reduce the reactivity of the enzyme.
Biochemical and Physiological Effects
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can inhibit the activity of enzymes involved in the production of melanin and inflammatory mediators. In vivo studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments include its wide availability, low cost, and ease of synthesis. Furthermore, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is relatively non-toxic and has low volatility, making it suitable for use in a variety of laboratory settings. The main limitation of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
Future research on 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene could include further studies into its potential applications in drug development, biochemistry, and other areas. In addition, further studies could be conducted to explore the mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene and to identify potential new uses for the compound. Finally, additional studies could be conducted to improve the solubility of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in water, which would make it more suitable for use in a variety of laboratory experiments.
Propiedades
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXHFEMIWYTLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



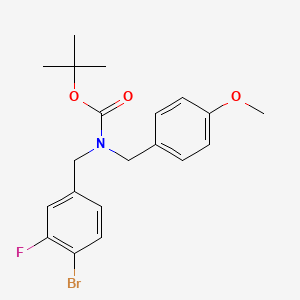
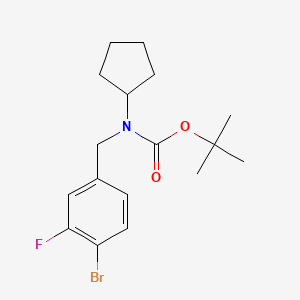
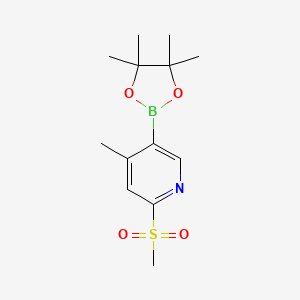
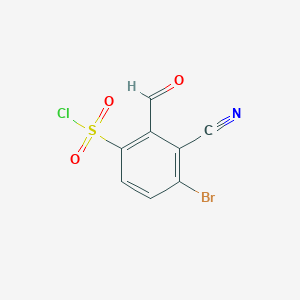

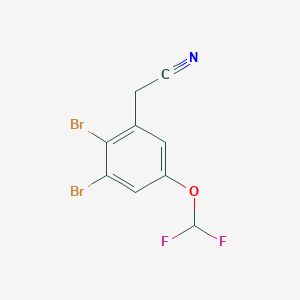


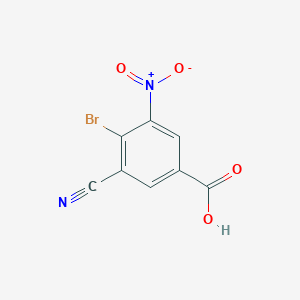
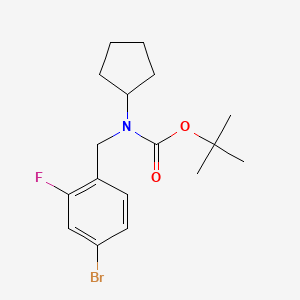
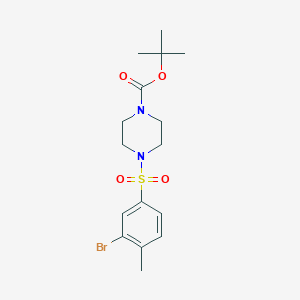
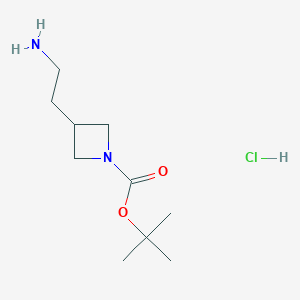
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)
